molecular formula C17H21N5O3S B6530675 N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946224-62-0

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide

Cat. No. B6530675
CAS RN: 946224-62-0
M. Wt: 375.4 g/mol
InChI Key: WAWKKZMQTKEFPE-UHFFFAOYSA-N
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Description

“N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide” is a chemical compound. It is related to a series of compounds that were designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been used in a variety of scientific research applications. It has been used to study the effects of different compounds on the activity of enzymes, as well as to study the biochemical and physiological effects of compounds on cells and tissues. It has also been used to study the effects of compounds on the regulation of gene expression.

Advantages and Limitations for Lab Experiments

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be easily controlled. It is also relatively nontoxic and stable, making it suitable for use in a variety of experiments. However, it is also relatively expensive, and its mechanism of action is still not fully understood.

Future Directions

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a number of potential future applications that are still being explored. These include further studies of its mechanism of action, as well as its potential use in drug development and as an antitumor agent. It may also be used to study the effects of compounds on the regulation of gene expression and to study the effects of compounds on the biochemical and physiological processes of cells and tissues. Additionally, it may be used in the development of new drugs and drug delivery systems.

Synthesis Methods

N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is synthesized by reacting piperazine with N-benzylsulfonyl-2-methyl-4-pyrimidinamine in the presence of an acid catalyst. The resulting compound is purified by recrystallization and characterized by 1H- and 13C-NMR spectroscopy.

properties

IUPAC Name

N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c23-16(15-5-2-1-3-6-15)18-9-14-26(24,25)22-12-10-21(11-13-22)17-19-7-4-8-20-17/h1-8H,9-14H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWKKZMQTKEFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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